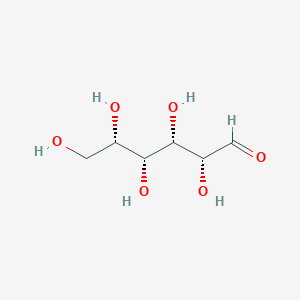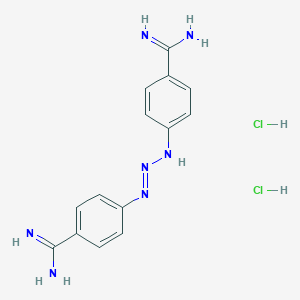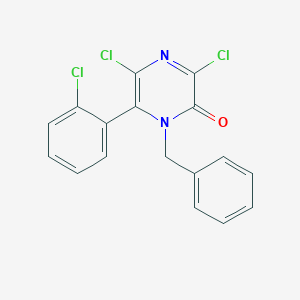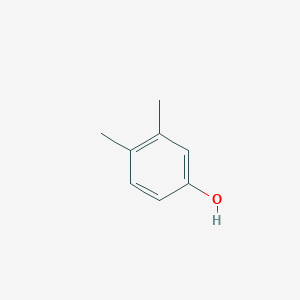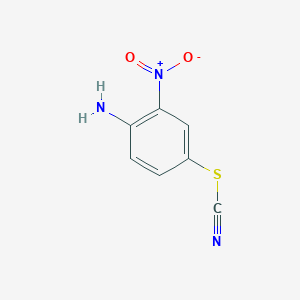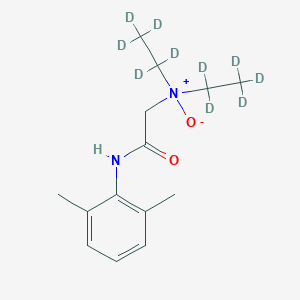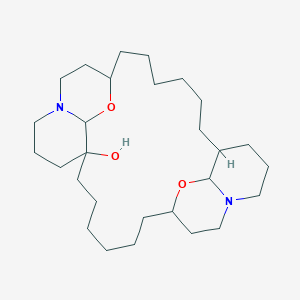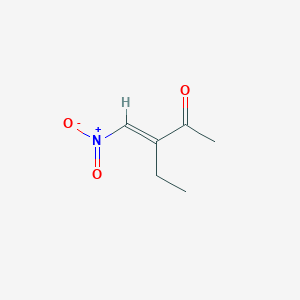
(3E)-3-(nitromethylidene)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(nitromethylidene)pentan-2-one is an organic compound characterized by its unique structure, which includes a nitro group and a conjugated double bond system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(nitromethylidene)pentan-2-one typically involves the nitration of 3-ethyl-3-butene-2-one. This can be achieved through the reaction of 3-ethyl-3-butene-2-one with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions often require careful temperature control to ensure the selective formation of the nitro compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3E)-3-(nitromethylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted butene derivatives.
Scientific Research Applications
(3E)-3-(nitromethylidene)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-(nitromethylidene)pentan-2-one involves its interaction with molecular targets through its nitro and conjugated double bond system. The nitro group can participate in redox reactions, while the double bond system can undergo electrophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
- (E)-3-Ethyl-4-nitro-2-butene-1-one
- (E)-3-Methyl-4-nitro-3-butene-2-one
- (E)-3-Ethyl-4-nitro-3-pentene-2-one
Comparison: (3E)-3-(nitromethylidene)pentan-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct entity in organic synthesis and research applications.
Properties
CAS No. |
149795-07-3 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3E)-3-(nitromethylidene)pentan-2-one |
InChI |
InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3/b6-4+ |
InChI Key |
GROARPMNTCIURO-GQCTYLIASA-N |
SMILES |
CCC(=C[N+](=O)[O-])C(=O)C |
Isomeric SMILES |
CC/C(=C\[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CCC(=C[N+](=O)[O-])C(=O)C |
Synonyms |
2-Pentanone, 3-(nitromethylene)-, (3E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


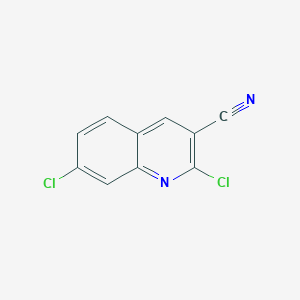

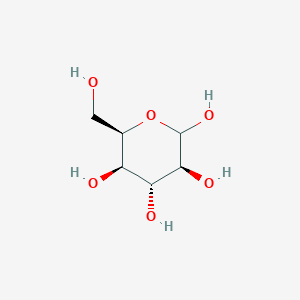

![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B119057.png)
